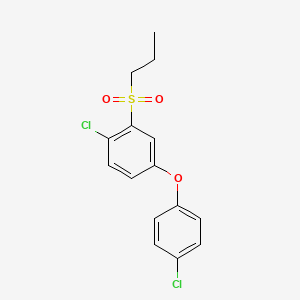![molecular formula C12H21NO3 B14585639 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene CAS No. 61212-08-6](/img/structure/B14585639.png)
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[45]dec-3-ene is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene typically involves multi-step reactions. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The reaction conditions are often mild, and the steps include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene
- cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene apart is its specific butyl and methoxy substitutions, which can influence its chemical reactivity and potential applications. These structural features may confer unique properties that are not observed in closely related compounds.
Eigenschaften
CAS-Nummer |
61212-08-6 |
|---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
7-butyl-2-methoxy-1,10-dioxa-7-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H21NO3/c1-3-4-7-13-8-9-15-12(10-13)6-5-11(14-2)16-12/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
LRBJTMBNZLODSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCOC2(C1)C=CC(O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


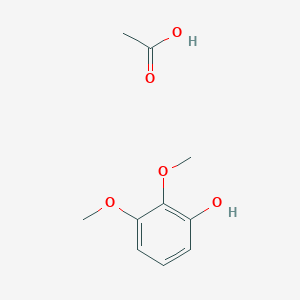
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
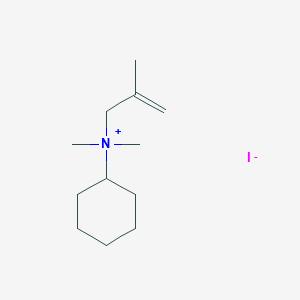
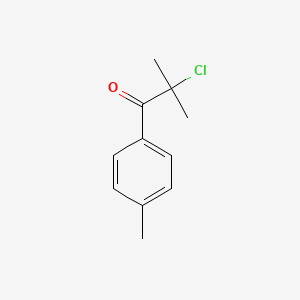

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
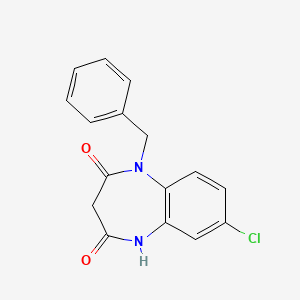

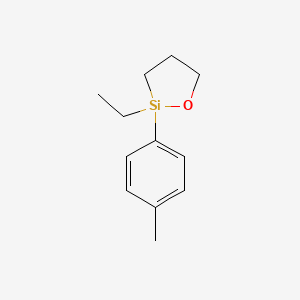

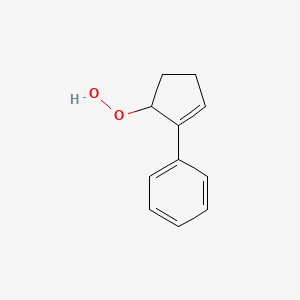
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)

